molecular formula C9H9ClFNO2 B12432703 Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate CAS No. 1249711-69-0

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate

Cat. No.: B12432703
CAS No.: 1249711-69-0
M. Wt: 217.62 g/mol
InChI Key: YULZAFXHGRLNKD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate (Molecular Formula: C₉H₉ClFNO₂) is a chiral α-amino acid ester derivative characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position. Its structure (SMILES: COC(=O)C(C1=CC(=C(C=C1)Cl)F)N) features an ester group and a primary amine, making it a versatile intermediate in pharmaceutical synthesis . Key physicochemical properties include a predicted collision cross-section (CCS) of 141.3 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification . The compound is part of a broader class of α-aryl glycine esters, which are widely utilized in drug discovery for their role in constructing bioactive molecules.

Properties

CAS No.

1249711-69-0

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3

InChI Key

YULZAFXHGRLNKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate typically involves the reaction of 4-chloro-3-fluoroaniline with glyoxylic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-3-fluoroaniline and glyoxylic acid methyl ester.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed and heated to promote the reaction, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Reduced aromatic ring compounds.

    Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride

  • Molecular Formula: C₉H₁₀BrClFNO₂
  • Key Differences: The substitution of chlorine with bromine increases molecular weight (298.54 g/mol vs. Bromine’s larger atomic radius may also introduce steric hindrance, affecting binding affinity .

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Key Differences: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing effects of chlorine and fluorine.

Aromatic Ring Modifications

Methyl 2-amino-2-(oxetan-3-yl)acetate

  • Molecular Formula: C₈H₁₃NO₇ (as an oxalate salt)
  • Key Differences: Replacement of the chlorophenyl-fluorophenyl group with an oxetane ring introduces ring strain and polarity. Oxetanes are known to improve metabolic stability and solubility compared to aromatic systems, but may reduce lipophilicity .

Ethyl 2-amino-2-(furan-3-yl)acetate

  • Molecular Formula: C₈H₁₁NO₃
  • Key Differences : The furan heterocycle introduces oxygen-based lone pairs, enhancing π-stacking interactions. However, furans are less stable than benzene derivatives under acidic conditions, impacting shelf life .

Substituent Polarity and Salt Forms

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • Molecular Formula: C₉H₁₁ClFNO₂
  • Key Differences : The absence of chlorine and the stereospecific (S)-configuration may influence chiral recognition in biological systems. Hydrochloride salts generally exhibit higher water solubility than free bases, aiding in formulation .

2-Amino-2-(4-hydroxyphenyl)acetic Acid

  • Molecular Formula: C₈H₉NO₃

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate C₉H₉ClFNO₂ 217.59 Cl, F, ester CCS (Ų): 141.3 ([M+H]+)
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate HCl C₉H₁₀BrClFNO₂ 298.54 Br, F, HCl salt Enhanced halogen bonding
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ 235.64 F, HCl salt, (S)-config Improved solubility
2-Amino-2-(4-hydroxyphenyl)acetic acid C₈H₉NO₃ 167.16 -OH High polarity, low lipophilicity

Biological Activity

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known by its chemical identifier, possesses a unique structure that contributes to its biological activity. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 6nA549 (Lung)5.9 ± 1.7
Compound 6nSW-480 (Colorectal)2.3 ± 0.91
Compound 6nMCF-7 (Breast)5.65 ± 2.33

These findings suggest that compounds featuring halogen substitutions can enhance cytotoxicity, making them promising candidates for further development in cancer therapeutics .

The mechanism through which this compound exerts its anticancer effects is primarily through the induction of apoptosis in cancer cells. Studies indicate that compounds with similar structures promote the expression of pro-apoptotic genes such as p53 and Bax, leading to increased apoptotic activity in treated cells .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial effects. Related compounds have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that derivatives of this compound could be effective against a range of bacterial infections .

Case Study 1: Cytotoxicity Evaluation

In a systematic evaluation, a series of compounds structurally similar to this compound were tested for their cytotoxic effects on various cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most active compounds showed IC50 values below 100 µM, indicating potent antiproliferative activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of halogen atoms significantly increased the anticancer activity of the tested compounds. For example, replacing certain substituents on the phenyl ring influenced the cytotoxicity profile dramatically, with specific configurations yielding IC50 values as low as 34 µM against HeLa cells .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified Curtius reaction using methyl (S)-2-amino-2-(4-chlorophenyl)acetate as a precursor can yield the target compound with 75% efficiency when optimized with tert-butoxycarbonyl (Boc) protection . Key parameters include:

  • Temperature control : Maintain 0–5°C during Boc protection to prevent racemization.
  • Catalyst selection : Use DMSO-d6 as a solvent for NMR monitoring to track intermediate stability .
  • Purification : Column chromatography (hexane:EtOAc gradients) or recrystallization in dichloromethane/hexane mixtures improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-spectral approach is critical:

  • NMR :
    • ¹H NMR (500 MHz, DMSO-d6): Peaks at δ 7.43 (s, aromatic H), 3.64 (s, -OCH₃), and 5.27 (d, J=8.06 Hz, -NH) confirm the backbone .
    • ¹³C NMR : Signals at δ 171.5 (ester carbonyl) and 133.2 (aromatic C-F) validate functional groups .
  • IR : Absorbance at 1740 cm⁻¹ (C=O stretch) and 3406 cm⁻¹ (N-H stretch) .
  • HRMS : Use ESI-HRMS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 298.0845) .

Q. How can researchers address solubility challenges during purification?

Methodological Answer: The compound’s solubility varies with substituents:

  • Polar solvents : DMSO or DMF dissolves the free base but may complicate Boc-deprotection.
  • Hydrochloride salt formation : Improves crystallinity in EtOAc/hexane systems .
  • Temperature-dependent solubility : Recrystallize at –20°C to minimize impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro-3-fluorophenyl group influence chiral synthesis?

Methodological Answer: The 4-Cl-3-F substitution introduces steric hindrance and electronic modulation:

  • Steric effects : The ortho-fluorine atom destabilizes planar transition states, favoring enantioselective synthesis with chiral catalysts (e.g., L-proline derivatives) .
  • Electronic effects : The electron-withdrawing Cl/F groups reduce nucleophilicity at the α-carbon, necessitating stronger bases (e.g., NaHMDS) for deprotonation .
  • Racemization risk : Monitor via chiral HPLC (Chiralpak IC column) with heptane/EtOH eluents .

Q. What strategies resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer: Discrepancies in aromatic proton splitting patterns (e.g., δ 7.83 vs. δ 7.43) arise from para-substituent electronic effects:

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in DMSO-d6 .
  • DFT calculations : Compare experimental shifts with computed (B3LYP/6-311+G(d,p)) values to assign ambiguous signals .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ ester) to isolate coupling interactions .

Q. How can computational modeling predict the compound’s reactivity in protein-binding studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., Pseudomonas aeruginosa inhibitors) .
  • QM/MM calculations : Assess the energy barrier for nucleophilic attack at the ester carbonyl group .
  • MD simulations : Evaluate stability of the α-amino acid moiety in aqueous buffers (pH 7.4) .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH stability :
    • Acidic conditions (pH <3): Rapid hydrolysis of the ester group; use HCl scavengers (e.g., molecular sieves) .
    • Basic conditions (pH >10): Deprotonation of the α-amino group accelerates degradation; stabilize with Boc protection .
  • Thermal stability : Decomposes above 80°C; store at –20°C under argon .

Q. How to profile impurities in scaled-up syntheses?

Methodological Answer: Common impurities include:

  • Des-fluoro analogs : Detect via LC-MS (Δ m/z +18) .
  • Oxidation byproducts : Use TLC (Rf 0.68 in 1:1 hexane:EtOAc) and HRMS ([M+H]+ 400.1) .
  • Residual solvents : Quantify via GC-FID with a DB-5MS column .

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